Uric acid, ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

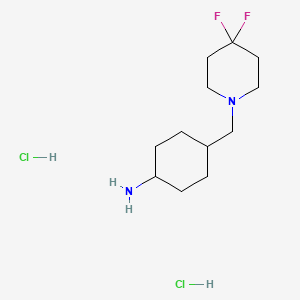

Uric acid, ammonium salt, also known as ammonium urate, is a compound formed from uric acid and ammonium ions. Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C₅H₄N₄O₃. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine . Ammonium urate is often found in urinary calculi (kidney stones) and is associated with certain medical conditions such as gout and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium urate can be synthesized by reacting uric acid with ammonium hydroxide. The reaction involves dissolving uric acid in a basic solution such as ammonium hydroxide. The molar ratio of ammonium hydroxide to uric acid is typically around 1.7:1 . The reaction is carried out at room temperature, and the resulting solution is allowed to crystallize to form ammonium urate.

Industrial Production Methods: Industrial production of ammonium urate involves similar methods but on a larger scale. The process includes dissolving uric acid in ammonium hydroxide, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium urate undergoes various chemical reactions, including:

Oxidation: Uric acid can be oxidized to form allantoin, a reaction catalyzed by the enzyme uricase.

Reduction: Reduction of uric acid can lead to the formation of xanthine and hypoxanthine.

Substitution: Uric acid can react with nitric acid to form alloxantin, which can further react with ammonia to form ammonium purpurate.

Common Reagents and Conditions:

Oxidation: Uricase enzyme, oxygen.

Reduction: Reducing agents such as hydrogen or metal catalysts.

Substitution: Nitric acid, ammonia.

Major Products Formed:

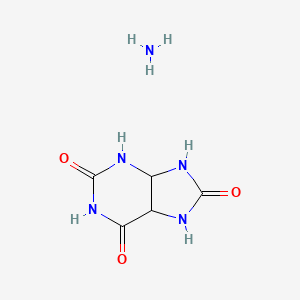

Oxidation: Allantoin.

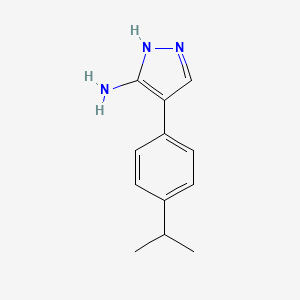

Reduction: Xanthine, hypoxanthine.

Substitution: Ammonium purpurate.

Scientific Research Applications

Ammonium urate has several scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the calibration of uric acid measurements.

Biology: Studied for its role in the metabolic pathways of purine degradation.

Medicine: Investigated for its involvement in gout and kidney stone formation.

Industry: Utilized in the production of certain pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of ammonium urate involves its role in the metabolic breakdown of purine nucleotides. Uric acid is formed from xanthine and hypoxanthine through the action of the enzyme xanthine oxidase. Ammonium ions then combine with uric acid to form ammonium urate . This compound can crystallize in the kidneys, leading to the formation of kidney stones .

Comparison with Similar Compounds

Urea: A compound involved in the excretion of nitrogenous wastes in mammals.

Allantoin: A product of uric acid oxidation, commonly found in many organisms.

Comparison:

Urea vs. Ammonium Urate: Urea is more soluble in water and is the primary nitrogenous waste in mammals, whereas ammonium urate is less soluble and can form kidney stones.

Allantoin vs. Ammonium Urate: Allantoin is a more oxidized form of uric acid and is more soluble, making it less likely to form crystals.

Xanthine vs. Ammonium Urate: Xanthine is an intermediate in purine metabolism and does not typically form crystals like ammonium urate.

Properties

Molecular Formula |

C5H9N5O3 |

|---|---|

Molecular Weight |

187.16 g/mol |

IUPAC Name |

azane;4,5,7,9-tetrahydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H6N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h1-2H,(H2,6,7,11)(H2,8,9,10,12);1H3 |

InChI Key |

XYRAAVXEJMXUOE-UHFFFAOYSA-N |

Canonical SMILES |

C12C(NC(=O)N1)NC(=O)NC2=O.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)

![Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-](/img/structure/B12332003.png)

![Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B12332004.png)

![(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12332025.png)

![Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester](/img/structure/B12332052.png)